7,9,9-Trimethylbenzo[c]pyrano[3,2-g]chromen-5-one
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Overview
Description
2,2,12-Trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl groups and a dioxatetraphenone core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12-trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one typically involves multi-step organic reactions. One common method includes the condensation of specific precursors under controlled conditions to form the desired compound. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the dioxatetraphenone core.
Industrial Production Methods
In industrial settings, the production of 2,2,12-trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,12-Trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2,2,12-Trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,12-trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3-dihydro-1,5,7-trimethyl-: Shares a similar core structure but differs in the position and number of methyl groups.
1H-Indene, 2,3-dihydro-1,4,7-trimethyl-: Another related compound with variations in the methyl group positions.
Uniqueness
2,2,12-Trimethyl-2,10-dihydro-1,11-dioxatetraphen-10-one is unique due to its specific arrangement of methyl groups and the presence of the dioxatetraphenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H16O3 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
7,9,9-trimethylisochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C19H16O3/c1-11-16-12(8-9-19(2,3)22-16)10-15-13-6-4-5-7-14(13)18(20)21-17(11)15/h4-10H,1-3H3 |
InChI Key |
JAKMFUJKLKPPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)C=CC(O2)(C)C |
Origin of Product |
United States |
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